N~1~-(3,5-DIMETHYLPHENYL)-2-{[4-HYDROXY-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Description
N~1~-(3,5-DIMETHYLPHENYL)-2-{[4-HYDROXY-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound featuring a trifluoromethyl group, a pyrimidinyl ring, and a phenyl ring with methyl substituents
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2S/c1-8-3-9(2)5-10(4-8)19-13(23)7-24-14-20-11(15(16,17)18)6-12(22)21-14/h3-6H,7H2,1-2H3,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYPNUKUCSQFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,5-DIMETHYLPHENYL)-2-{[4-HYDROXY-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Pyrimidinyl Ring: The pyrimidinyl ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves radical trifluoromethylation, a process that introduces the trifluoromethyl group into the molecule.
Coupling Reactions: The final step involves coupling the pyrimidinyl ring with the phenyl ring, which has been pre-functionalized with methyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,5-DIMETHYLPHENYL)-2-{[4-HYDROXY-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
N~1~-(3,5-DIMETHYLPHENYL)-2-{[4-HYDROXY-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of N1-(3,5-DIMETHYLPHENYL)-2-{[4-HYDROXY-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrimidinyl ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dimethoxy-4-n-octyloxycinnamoyl)-N’-(3,4-dimethylphenyl)piperazine: This compound also features a dimethylphenyl group and has been studied for its biological activity.
Trifluoromethyl Ketones: These compounds share the trifluoromethyl group and are valuable in medicinal chemistry.
Uniqueness
N~1~-(3,5-DIMETHYLPHENYL)-2-{[4-HYDROXY-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to the combination of its trifluoromethyl group, pyrimidinyl ring, and phenyl ring with methyl substituents. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
